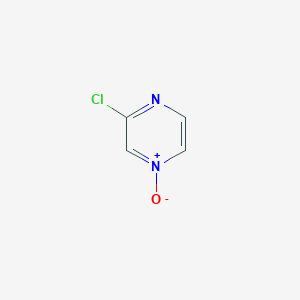

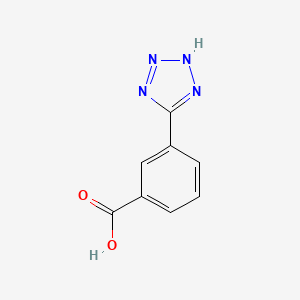

N-(2-amino-6-chloro-4-pyrimidinyl)-N-(3-chloro-4-methylphenyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-amino-6-chloro-4-pyrimidinyl)-N-(3-chloro-4-methylphenyl)amine, or NACM, is a synthetic, nitrogen-based compound with a wide range of applications in scientific research. It is a highly versatile compound, with the ability to act as an antioxidant, a radical scavenger, an anti-inflammatory, and a neuroprotective agent. NACM has been studied extensively in the laboratory, with a variety of research applications.

Aplicaciones Científicas De Investigación

Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds

Advanced oxidation processes (AOPs) have been identified as effective methods for the mineralization and degradation of nitrogen-containing compounds, including aromatic amines. AOPs enhance the efficacy of treatment schemes for toxic and hazardous amino-compounds found in water, addressing global concerns about their presence and harmful degradation products. The review by Bhat and Gogate (2021) highlights the degradation efficiencies of AOPs for various nitrogen-containing compounds, including amines, dyes, and pesticides, and emphasizes the reactive potential of ozone and Fenton processes. This research suggests potential applications of N-(2-amino-6-chloro-4-pyrimidinyl)-N-(3-chloro-4-methylphenyl)amine in environmental remediation, particularly in the degradation of toxic nitrogenous compounds in water treatments (Bhat & Gogate, 2021).

Analysis and Detection in Biological Matrices

The analytical detection of nitrogen-containing compounds, including heterocyclic aromatic amines like PhIP, is crucial for studying their biological effects and exposures. The review by Teunissen et al. (2010) covers analytical techniques for analyzing PhIP and its metabolites in biological matrices, foodstuffs, and beverages, highlighting the importance of liquid chromatography coupled with mass spectrometry for sensitive and selective analysis. This indicates potential research applications of N-(2-amino-6-chloro-4-pyrimidinyl)-N-(3-chloro-4-methylphenyl)amine in the development of analytical methods for detecting similar compounds in various matrices, contributing to food safety and toxicological studies (Teunissen et al., 2010).

Chemical Synthesis and Structural Properties

The synthesis and structural analysis of nitrogen-containing compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones derived from reactions with chloral and substituted anilines, showcase the versatility of nitrogen-containing structures in chemical synthesis. The study by Issac and Tierney (1996) provides insights into the synthetic routes and structural properties of related compounds, suggesting applications in the synthesis of novel nitrogen-containing molecules for various industrial and pharmaceutical purposes (Issac & Tierney, 1996).

Environmental and Health Implications

Research on nitrogenous disinfection by-products (N-DBPs) in drinking water highlights the health and environmental implications of nitrogen-containing compounds. The review by Bond et al. (2011) discusses the occurrence, formation, and control of N-DBPs, emphasizing the need for efficient removal techniques due to their high genotoxicity and cytotoxicity compared to regulated DBPs. This underscores potential applications in developing new materials or processes for the effective removal of similar nitrogen-containing compounds from water sources, ensuring safer drinking water and reducing environmental impacts (Bond et al., 2011).

Propiedades

IUPAC Name |

6-chloro-4-N-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N4/c1-6-2-3-7(4-8(6)12)15-10-5-9(13)16-11(14)17-10/h2-5H,1H3,(H3,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFUEQLNPKFVMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=CC(=NC(=N2)N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50984982 |

Source

|

| Record name | 6-Chloro-N~4~-(3-chloro-4-methylphenyl)pyrimidine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-amino-6-chloro-4-pyrimidinyl)-N-(3-chloro-4-methylphenyl)amine | |

CAS RN |

6635-60-5 |

Source

|

| Record name | NSC52284 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-N~4~-(3-chloro-4-methylphenyl)pyrimidine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B1347208.png)

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1347209.png)

![2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B1347210.png)

![2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]acetyl]amino]acetic acid](/img/structure/B1347216.png)

![2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1347222.png)